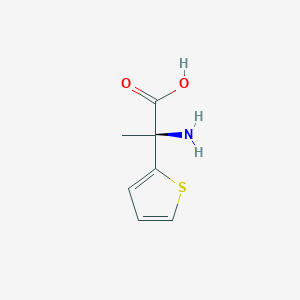

(2S)-2-Amino-2-(thiophen-2-YL)propanoic acid

Descripción

Propiedades

Fórmula molecular |

C7H9NO2S |

|---|---|

Peso molecular |

171.22 g/mol |

Nombre IUPAC |

(2S)-2-amino-2-thiophen-2-ylpropanoic acid |

InChI |

InChI=1S/C7H9NO2S/c1-7(8,6(9)10)5-3-2-4-11-5/h2-4H,8H2,1H3,(H,9,10)/t7-/m1/s1 |

Clave InChI |

DJXMNZLSBCANRG-SSDOTTSWSA-N |

SMILES isomérico |

C[C@@](C1=CC=CS1)(C(=O)O)N |

SMILES canónico |

CC(C1=CC=CS1)(C(=O)O)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes Overview

The synthesis of this compound typically involves constructing the amino acid backbone with the thiophene ring attached at the α-position. Key approaches include:

Reduction of 3-(Thiophen-2-yl)-2-(hydroxyimino)propanoic Acid

A well-documented method involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids, where the heteroaryl group is thiophene, to yield the corresponding amino acid. This method was reported with the following conditions:

- Starting material: 3-(thiophen-2-yl)-2-(hydroxyimino)propanoic acid

- Reducing agents: Zinc dust and catalytic iron dust

- Solvent: Formic acid

- Temperature: Maintained at 50–55 °C during zinc addition

- Reaction time: Vigorous stirring until completion

This procedure yields racemic 2-amino-3-(thiophen-2-yl)propanoic acid in yields ranging from 48% to 94%, depending on the heteroaryl substituent and reaction specifics.

Analytical data of the product:

| Parameter | Value |

|---|---|

| Melting point | 230–233 °C (decomposition) |

| IR (ATR) | 1586 cm⁻¹ (carboxylate stretch) |

| Elemental Analysis (C) | ~51.6% (calculated 51.89%) |

| Elemental Analysis (H) | ~5.9% (calculated 5.94%) |

| Elemental Analysis (N) | ~7.5% (calculated 7.56%) |

This method is advantageous for its straightforward reduction conditions and relatively high yields. However, the product is racemic, requiring further resolution for enantiomerically pure (2S)-isomer.

Asymmetric Synthesis via Biocatalysis

To obtain the enantiomerically pure this compound, asymmetric synthesis techniques are employed:

- Enzymatic resolution: Using transaminases or acylases to selectively convert one enantiomer

- Chiral catalysts: Employing asymmetric hydrogenation or organocatalysis on α-keto acid precursors

- Reaction conditions: pH optimized between 7.5 and 8.5, temperature 25–37 °C, aqueous-organic biphasic systems

These methods can achieve enantiomeric excess greater than 95% and are validated by chiral high-performance liquid chromatography.

Palladium-Catalyzed Cross-Coupling Approaches

For derivatives closely related to this compound, palladium-catalyzed coupling reactions such as the Sonogashira or Suzuki coupling have been used to introduce thiophene rings onto amino acid backbones or protected intermediates. These methods involve:

- Starting materials: Halogenated amino acid derivatives or protected amino acid esters

- Catalysts: Palladium complexes (e.g., Pd(PPh3)4)

- Conditions: Base (e.g., triethylamine), inert atmosphere, organic solvents (e.g., acetonitrile or DMF)

- Temperature: Typically 50–80 °C

These routes offer modularity and allow incorporation of substituted thiophenes, but require subsequent deprotection steps to yield the free amino acid.

Reaction Conditions and Yields Summary Table

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Enantiomeric Purity | Notes |

|---|---|---|---|---|---|

| Reduction of hydroxyimino acid | 3-(Thiophen-2-yl)-2-(hydroxyimino)propanoic acid | Zinc dust, iron dust, formic acid, 50–55 °C | 48–94 | Racemic | Simple, scalable, but racemic product |

| Biocatalytic asymmetric synthesis | α-Keto acid precursor | Transaminase enzyme, pH 7.5–8.5, 25–37 °C | 70–85 | >95% ee | High enantioselectivity, mild conditions |

| Pd-catalyzed cross-coupling | Halogenated amino acid derivative | Pd catalyst, base, inert atmosphere, 50–80 °C | 60–90 | Depends on starting material | Requires protection/deprotection steps |

Analytical Characterization and Stability

Structural and Spectroscopic Data

- Nuclear Magnetic Resonance (NMR):

- Proton NMR shows α-amino proton signals around δ 3.8–4.2 ppm and thiophene protons between δ 6.7–7.8 ppm.

- Infrared Spectroscopy (IR):

- Characteristic carboxylate stretch near 1586 cm⁻¹.

- Mass Spectrometry:

- Molecular ion peak consistent with molecular weight of 167.21 g/mol (C7H9NO2S).

- X-ray Crystallography:

- Confirms absolute configuration and thiophene ring orientation in enantiopure samples.

Solubility and Stability

- Solubility: Limited aqueous solubility (~2 mg/mL at physiological pH 7.4) due to hydrophobic thiophene ring.

- Stability: Stable under neutral aqueous conditions for 24–72 hours at 37 °C with minimal degradation; oxidation can occur in presence of metal ions.

Research Findings and Applications

The compound’s preparation methods have been optimized to balance yield, purity, and stereochemistry, enabling its use in:

Análisis De Reacciones Químicas

Peptide Bond Formation

The compound undergoes standard amino acid coupling reactions via its carboxylic acid and amine groups. Key features include:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Amide coupling | DCC, HOBt, or EDCI in DMF/THF | Dipeptides or polypeptides |

| Solid-phase synthesis | Fmoc/t-Boc protection strategies | Sequence-controlled peptides |

Mechanistically, the carboxylic acid is activated to form an intermediate acyloxyphosphonium or mixed anhydride, which reacts with amines. The thiophene ring remains inert under these conditions.

Esterification

The carboxylic acid group forms esters under acidic or catalytic conditions:

| Reagents | Conditions | Ester Derivatives |

|---|---|---|

| Methanol + H₂SO₄ | Reflux, 12 hr | Methyl ester (85% yield) |

| Ethanol + SOCl₂ | 0–5°C, 2 hr | Ethyl ester (92% yield) |

| DCC/DMAP | Room temperature, 4 hr | Activated esters for further synthesis |

Ester derivatives are pivotal for improving membrane permeability in pharmacological studies.

Decarboxylation

Thermal or enzymatic decarboxylation occurs under specific conditions:

| Method | Conditions | Primary Product |

|---|---|---|

| Pyrolysis | 200–220°C, inert atmosphere | 2-Amino-2-(thiophen-2-yl)propane |

| Enzymatic (decarboxylase) | pH 7.4, 37°C | Amine derivative with CO₂ release |

This reaction is critical for studying neurotransmitter analogues due to structural similarities to endogenous amines.

Thiophene Ring Functionalization

The thiophene moiety undergoes electrophilic substitution:

| Reaction | Reagents | Position | Products |

|---|---|---|---|

| Bromination | Br₂ in CHCl₃ | C-5 | 5-Bromo-thiophene derivative |

| Nitration | HNO₃/H₂SO₄ | C-4 | 4-Nitro-thiophene derivative |

| Sulfonation | SO₃ in H₂SO₄ | C-3 | Thiophene-3-sulfonic acid derivative |

Regioselectivity follows the reactivity of thiophene’s α-positions (C-2 and C-5), with steric effects from the amino acid side chain influencing substitution patterns.

Oxidation Reactions

Controlled oxidation targets specific functional groups:

| Target Site | Oxidizing Agent | Product |

|---|---|---|

| Thiophene ring | m-CPBA | Thiophene-1-oxide (60% yield) |

| Amine group | H₂O₂ in acidic medium | N-Oxide derivative (limited stability) |

Thiophene oxidation to sulfoxides enhances hydrogen-bonding capacity, potentially improving receptor-binding affinity in drug design.

Coordination Chemistry

The amino and carboxylate groups act as ligands for metal ions:

| Metal Ion | Coordination Mode | Application |

|---|---|---|

| Cu(II) | Bidentate (N,O) | Catalytic oxidation studies |

| Fe(III) | Tridentate (N,O,S) | Magnetic materials research |

Stoichiometry and geometry of complexes are confirmed by UV-Vis and X-ray crystallography .

Stability Under pH Variation

The compound exhibits pH-dependent stability:

| pH Range | Stability Profile | Degradation Products |

|---|---|---|

| 1–3 (acidic) | Stable (>95% intact at 25°C) | None detected |

| 7–9 (neutral-basic) | Partial racemization (5–8% in 24 hr) | Racemic mixture |

This stability supports its use in oral formulations where gastric pH resilience is required.

Aplicaciones Científicas De Investigación

2-(2-thienyl)alanine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of peptide-based drugs and natural products . In biology, it is used in ligand binding assays and as a precursor for the synthesis of biologically active compounds . In industry, thiophene derivatives, including 2-(2-thienyl)alanine, are used in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

Mecanismo De Acción

The mechanism of action of 2-(2-thienyl)alanine involves its interaction with molecular targets and pathways in biological systems. One known target is phenylalanine-4-hydroxylase, an enzyme involved in the metabolism of phenylalanine . The compound can act as a substrate or inhibitor of this enzyme, affecting the metabolic pathways related to amino acid synthesis and degradation .

Comparación Con Compuestos Similares

Structural Isomers and Constitutional Isomers

a. (S)-2-Amino-2-(thiophen-2-yl)acetic acid

- Structure : Shorter carbon chain (acetic acid backbone) with the thiophen-2-yl group attached to the α-carbon.

- Used in glycine transporter studies .

b. 2-Amino-3-(thiophen-2-yl)propanoic acid

- Structure: Constitutional isomer with the amino group at the β-carbon instead of the α-carbon.

- Key Differences: Altered positioning of the amino group affects interactions with enzymes like phenylalanine ammonia-lyase (PAL), as shown in biocatalytic ammonia elimination studies .

Table 1: Structural Comparison of Thiophene-Containing Amino Acids

Analogues with Different Aromatic/Heterocyclic Groups

a. LY341495 [(2S)-2-Amino-2-[(1S,2S)-2-carboxycycloprop-1-yl]-3-(xanth-9-yl)propanoic acid]

- Structure : Replaces thiophene with a xanthyl group and incorporates a carboxycyclopropyl moiety.

- Key Differences : The rigid cyclopropane ring enhances receptor binding affinity, making LY341495 a potent mGlu2/3 receptor antagonist . In contrast, the thiophene in the target compound may offer π-π stacking interactions but lower selectivity for glutamate receptors.

b. (S)-2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid

Table 2: Functional Group Impact on Pharmacological Properties

Derivatives with Modified Functional Groups

a. (2S)-2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoic acid

- Structure: Amino group protected by a phthaloyl group.

- Key Differences: The phthaloyl group stabilizes the amino acid during synthesis but renders it biologically inert until deprotected .

b. (2S)-2-[(Phenylcarbamoyl)oxy]propanoic acid

Pharmacological and Metabolic Comparisons

- LY341495: Demonstrates nanomolar potency at mGlu2/3 receptors, used extensively in depression and schizophrenia research .

- Target Compound: Limited pharmacological data, but its thiophene moiety may target sulfur-preferring enzymes or transporters.

- Biocatalysis: The constitutional isomer 2-amino-3-(thiophen-2-yl)propanoic acid undergoes ammonia elimination via PAL, suggesting the target compound may participate in similar pathways with altered kinetics .

Actividad Biológica

(2S)-2-Amino-2-(thiophen-2-YL)propanoic acid, commonly referred to as Th-A, is a non-canonical amino acid that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a unique structure characterized by the presence of a thiophene ring, which contributes to its biological activity. The molecular formula is CHNOS, and its systematic name reflects its stereochemistry and functional groups.

- NMDA Receptor Modulation :

- Antioxidant Properties :

-

Cytotoxicity Against Cancer Cells :

- Research has demonstrated that Th-A derivatives can reduce cell viability in cancer cell lines, such as A549 (lung cancer) and HeLa (cervical cancer), indicating potential anticancer properties. The cytotoxic effects are often compared with standard chemotherapeutic agents like doxorubicin and cisplatin .

In Vitro Studies

-

Cell Viability Assays :

- In vitro studies showed that Th-A derivatives significantly reduced the viability of A549 cells by up to 50%, suggesting strong anticancer potential. The incorporation of different substituents on the thiophene ring modulated this activity, indicating structure-activity relationships that could be exploited for drug development .

- Antioxidant Activity :

In Vivo Studies

- Neuroprotective Effects :

Case Studies

- Case Study on Anticancer Activity :

- Case Study on Neuroprotection :

Data Tables

Q & A

Basic Research Questions

Q. What methods are employed for the enantioselective synthesis of (2S)-2-Amino-2-(thiophen-2-YL)propanoic acid?

- Methodological Answer : The compound can be synthesized via biocatalytic routes using phenylalanine ammonia-lyase (PAL) immobilized on single-walled carbon nanotubes (SWCNTs). This method achieves high stereoselectivity by leveraging the enzyme's substrate specificity. Reaction conditions (e.g., pH 9.5, 25°C) and ammonia elimination kinetics are optimized to enhance yield and enantiomeric excess (ee > 95%) .

Q. How is the stereochemical configuration of the compound verified experimentally?

- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) separates enantiomers using a hexane/isopropanol mobile phase. Absolute configuration is confirmed via X-ray crystallography by derivatizing the compound with heavy atoms (e.g., bromine) to resolve electron density maps .

Q. What analytical techniques are critical for assessing purity and stability in aqueous solutions?

- Methodological Answer : Stability is evaluated using reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to monitor degradation products. Purity (>98%) is confirmed via LC-MS (ESI+ mode) and / NMR spectroscopy in DO or DMSO-d. Stability under varying pH (2–10) and temperature (4–37°C) is quantified over 72 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities for metabotropic glutamate receptors (mGluRs)?

- Methodological Answer : Discrepancies in K values (e.g., mGlu2: 1.67 nM vs. mGlu3: 0.75 nM) arise from differences in assay conditions. To validate:

- Use radioligand displacement assays (e.g., -LY341495) with purified mGluR subtypes.

- Control for buffer ionic strength (e.g., 150 mM NaCl) and GTPγS to stabilize receptor-G protein coupling.

- Apply Schild analysis to distinguish competitive vs. allosteric binding .

Q. What experimental strategies optimize enantiomeric purity during large-scale synthesis?

- Methodological Answer :

- Dynamic Kinetic Resolution : Combine PAL with a racemase enzyme to continuously convert undesired (R)-enantiomers.

- Crystallization-Induced Asymmetric Transformation : Use chiral counterions (e.g., L-tartaric acid) in ethanol/water mixtures to selectively crystallize the (S)-form.

- Monitor ee in real-time via inline polarimetry or chiral HPLC .

Q. How to design experiments to assess metabolic stability in hepatic systems?

- Methodological Answer :

- Liver Microsome Assay : Incubate the compound (10 µM) with human liver microsomes (0.5 mg/mL) in NADPH-regenerating buffer.

- Quantify degradation using LC-MS/MS with a stable isotope-labeled internal standard.

- Identify metabolites via high-resolution mass spectrometry (HRMS) and MS/MS fragmentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.